
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is a chemical compound with a unique structure that includes an isocyanide group, an oxirane ring, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of isocyanides with methyl ketones, promoted by Lewis acids such as iodine (I2). This method allows for the formation of the oxirane ring and the incorporation of the isocyanide group .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or methanol (MeOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The isocyanide group can form covalent bonds with nucleophiles, while the oxirane ring can undergo ring-opening reactions. These interactions can lead to the formation of various products and intermediates, which can exert specific effects depending on the context of their use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl oxirane-2-carboxylate: Similar structure but lacks the isocyanide group.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of an oxirane ring.
2-Acylcycloalkanones: Possess a cyclic ketone structure with different reactivity.
Uniqueness
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is unique due to the presence of both an isocyanide group and an oxirane ring in its structure
Propriétés
Numéro CAS |
90179-08-1 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)6-8(9-3,12-6)7(10)11-4/h5-6H,1-2,4H3 |
Clé InChI |
BKVDEGBHNFBHLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(O1)(C(=O)OC)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)


![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)
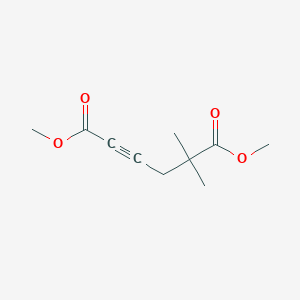
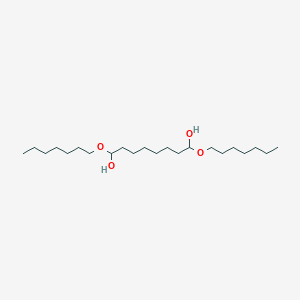
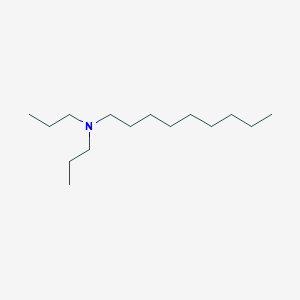
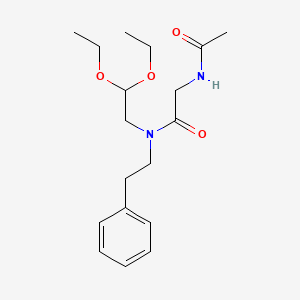
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
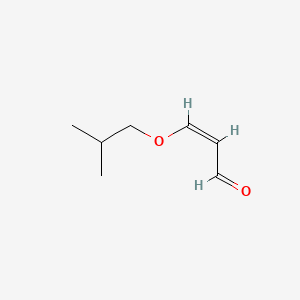
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
